REACTION_CXSMILES
|
N(C1C(C2C=C(Cl)C=CC=2)=CC=CC=1C([O-])=O)=NC1C(C2C=C([Cl:18])C=CC=2)=CC=CC=1C([O-])=O.[C:35]([O:43][C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][C:45]=1[N+:50]([O-])=O)(=O)[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[Cl:18][C:48]1[CH:47]=[CH:46][C:45]2[N:50]=[C:35]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)[O:43][C:44]=2[CH:49]=1
|
Name
|
2,2'-azobis(5-chlorophenyl benzoate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl)C1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |